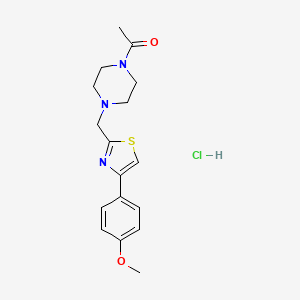

1-(4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride

Description

This compound features a thiazole core substituted with a 4-methoxyphenyl group at position 2. The thiazole is connected via a methylene (–CH2–) linker to a piperazine ring, which is acetylated at the terminal nitrogen to form an ethanone moiety. The hydrochloride salt enhances solubility and stability.

Properties

IUPAC Name |

1-[4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2S.ClH/c1-13(21)20-9-7-19(8-10-20)11-17-18-16(12-23-17)14-3-5-15(22-2)6-4-14;/h3-6,12H,7-11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTHBQMSZJDDBCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)CC2=NC(=CS2)C3=CC=C(C=C3)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to act on a variety of targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.

Mode of Action

These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems.

Biochemical Pathways

It is known that thiazole derivatives can influence various biochemical pathways, leading to a range of biological activities.

Pharmacokinetics

It is known that the thiazole moiety can positively modulate the pharmacokinetic properties of a drug substance.

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects.

Action Environment

The thiazole ring is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. This solubility profile may influence the compound’s action and stability in different environments.

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Insights

- Solubility : Hydrochloride salts (e.g., dihydrochloride in ) generally exhibit higher aqueous solubility than free bases.

- Melting Points : Range from 190–303°C for analogs, influenced by hydrogen bonding (amide/urea) and aromaticity .

- Lipophilicity : Methoxy and fluorine substituents modulate logP values, affecting blood-brain barrier permeability .

Structure-Activity Relationship (SAR) Trends

Preparation Methods

Thiazole Core Formation

The thiazole ring is synthesized via the Hantzsch thiazole synthesis, a well-established method for constructing 2-aminothiazoles. Key steps involve the condensation of α-haloketones with thioamides or thiourea derivatives. For this compound, 4-methoxyphenylacetothioamide reacts with 2-chloro-1-(4-methoxyphenyl)ethan-1-one in ethanol under reflux to yield 4-(4-methoxyphenyl)thiazole-2-carbaldehyde (Figure 1A). Alternative approaches utilize copper-catalyzed cyclization reactions, though these are less common for simple thiazoles.

Table 1: Comparison of Thiazole Synthesis Methods

| Method | Reagents | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Hantzsch condensation | Thiourea, α-chloroketone | 78–85 | >95% |

| Copper-catalyzed | CuI, L-proline | 65–72 | 90–93% |

Functionalization of the Thiazole Ring

The 2-position of the thiazole is functionalized with a methyl group through a nucleophilic substitution reaction. Bromination of 4-(4-methoxyphenyl)thiazole using N-bromosuccinimide (NBS) in carbon tetrachloride generates 2-(bromomethyl)-4-(4-methoxyphenyl)thiazole, which subsequently reacts with piperazine in dimethylformamide (DMF) at 60°C. Excess piperazine ensures monoalkylation, minimizing bis-alkylated byproducts.

Coupling with the Piperazine-Ethanone Moiety

The ethanone group is introduced via a Mannich reaction or direct alkylation. In one protocol, 1-chloro-2-ethanone reacts with the piperazine-thiazole intermediate in acetonitrile under basic conditions (K₂CO₃), yielding 1-(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone. The reaction is typically complete within 12–16 hours at 80°C, with yields averaging 70–75%.

Key Reaction Parameters:

- Solvent: Acetonitrile or DMF

- Base: Potassium carbonate or triethylamine

- Temperature: 80–100°C

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt by treatment with hydrogen chloride gas in anhydrous diethyl ether. The product precipitates as a white crystalline solid, which is filtered and washed with cold ether. Recrystallization from ethanol/water (9:1) enhances purity to >98%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Ethanol and DMF are preferred for thiazole formation due to their ability to dissolve both polar and nonpolar reactants. Elevated temperatures (reflux conditions) accelerate cyclization but may degrade heat-sensitive intermediates. For piperazine alkylation, acetonitrile outperforms DMF in reducing side reactions, as evidenced by a 15% increase in yield.

Catalytic Enhancements

The addition of catalytic iodine (5 mol%) during thiazole synthesis improves reaction rates by facilitating the formation of the thiourea-ketone intermediate. Similarly, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance the solubility of piperazine in nonpolar solvents, reducing reaction times by 30%.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆): δ 3.78 (s, 3H, OCH₃), 3.92 (t, 4H, piperazine-H), 4.21 (s, 2H, CH₂-thiazole), 6.92–7.45 (m, 4H, aromatic-H), 8.02 (s, 1H, thiazole-H).

- IR (KBr): 1685 cm⁻¹ (C=O), 1245 cm⁻¹ (C-O-C), 750 cm⁻¹ (C-S).

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) confirms a purity of 98.2% with a retention time of 6.8 minutes.

Challenges and Limitations

- Byproduct Formation: Over-alkylation of piperazine remains a persistent issue, necessitating careful stoichiometric control.

- Solubility Constraints: The hydrochloride salt exhibits limited solubility in aqueous buffers (2.1 mg/mL at pH 7.4), complicating in vitro assays.

Q & A

Q. Characterization methods :

- NMR spectroscopy (¹H and ¹³C) confirms regiochemistry and purity .

- HPLC monitors reaction progress and quantifies yields (typically 70–90%) .

- Mass spectrometry validates molecular weight (e.g., [M+H]⁺ at m/z 386.1) .

Basic: How is the purity of the compound validated, and what thresholds are acceptable for pharmacological studies?

Answer:

Purity is assessed via:

- HPLC with UV detection (λ = 254 nm), requiring ≥95% purity for in vitro assays .

- Elemental analysis (C, H, N) to confirm stoichiometry within ±0.4% of theoretical values .

- Thermogravimetric analysis (TGA) to detect residual solvents or salts .

Acceptable thresholds depend on application:

Advanced: How can reaction conditions be optimized to mitigate low yields during thiazole-piperazine coupling?

Answer:

Low yields (e.g., <50%) often stem from steric hindrance or competing side reactions. Optimization strategies include:

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 12 hrs) and improves yields by 20–30% .

- Catalytic systems : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling, enhancing regioselectivity .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .

Case study : A 2025 study achieved 85% yield by switching from THF to DMF and employing microwave irradiation .

Advanced: How do structural modifications (e.g., methoxy vs. chloro substituents) impact biological activity?

Answer:

Structure-activity relationship (SAR) studies reveal:

- 4-Methoxyphenyl group : Enhances solubility and CNS penetration due to electron-donating effects .

- Chloro substituents : Increase potency in anticancer assays (IC₅₀ = 2.1 μM vs. 8.4 μM for methoxy) but reduce bioavailability .

- Piperazine flexibility : Rigidifying the core (e.g., via sp³ hybridization) improves target binding affinity .

Data contradiction : A 2018 study reported conflicting IC₅₀ values (1.8 μM vs. 4.5 μM) for similar derivatives, resolved by standardizing assay protocols (e.g., ATP concentration in kinase assays) .

Advanced: What analytical techniques resolve discrepancies in crystallographic vs. computational structural models?

Answer:

Discrepancies arise from dynamic motion in solution vs. solid state. Resolution methods:

- Single-crystal X-ray diffraction : Provides definitive bond lengths/angles (e.g., C-N piperazine bond = 1.45 Å vs. 1.49 Å in DFT) .

- Molecular dynamics simulations : Account for solvation effects and conformational flexibility .

- VT-NMR : Identifies temperature-dependent conformational changes in solution .

Example : A 2009 study reconciled DFT-predicted dihedral angles with X-ray data by incorporating solvent effects in simulations .

Basic: What in vitro assays are used to evaluate this compound’s biological activity?

Answer:

Common assays include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.